“2-amino-5-chloro-N-cyclopropylbenzamide” is a chemical compound with the CAS Number926221-09-2.
The synthesis of pyrimidines involves numerous methods.
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.
“2-amino-5-chloro-N-cyclopropylbenzamide” is a specialty product for proteomics research.
The synthesis involves forming a mixture of the compound of interest, a solvent, and a halogenation reagent. This mixture is then reacted, and a second mixture containing an oxidation agent and a catalyst is introduced. .
The benefits of these methods include reduced cost, eliminated need for mixed solvent separations, reduced waste, relatively short method steps, simplified operation complexity, and reduced process hazards
2-Amino-5-chloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C₉H₁₁ClN₂O and a molecular weight of 188.65 g/mol. This compound features an amino group, a chloro substituent at the 5-position of the benzene ring, and a cyclopropyl group attached to the nitrogen atom of the amide functional group. The presence of these functional groups contributes to its unique chemical and biological properties.
These reactions allow for the synthesis of a variety of derivatives that may exhibit different chemical behaviors and biological activities.
Research indicates that 2-amino-5-chloro-N-cyclopropylbenzamide may possess significant biological activity. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in pharmaceutical applications. Its interaction with specific enzymes or receptors could modulate biological pathways, although detailed mechanisms of action require further elucidation.
The synthesis of 2-amino-5-chloro-N-cyclopropylbenzamide typically involves multiple steps:
These methods enable the efficient production of 2-amino-5-chloro-N-cyclopropylbenzamide in laboratory settings.
2-Amino-5-chloro-N-cyclopropylbenzamide has potential applications across various fields:
Interaction studies focus on how 2-amino-5-chloro-N-cyclopropylbenzamide interacts with biological targets. These studies typically involve:
Such studies are crucial for determining its viability as a drug candidate.
Several compounds share structural similarities with 2-amino-5-chloro-N-cyclopropylbenzamide, including:
| Compound Name | Structural Features |
|---|---|
| 3-Amino-4-chloro-N-cyclopropylbenzamide | Similar amino and chloro groups but different positioning. |
| N-Cyclopropyl-4-sulfamoylbenzamide | Contains a sulfamoyl group instead of halogens. |
| 4-Chloro-N-cyclopropyl-2-hydroxybenzamide | Hydroxyl group replaces bromine/chlorine substituents. |
The uniqueness of 2-amino-5-chloro-N-cyclopropylbenzamide lies in its combination of both chloro and amino groups on the benzene ring alongside a cyclopropyl substituent on the nitrogen atom. This specific arrangement may impart distinct reactivity and biological properties that differentiate it from similar compounds, making it an interesting subject for further research in medicinal chemistry.